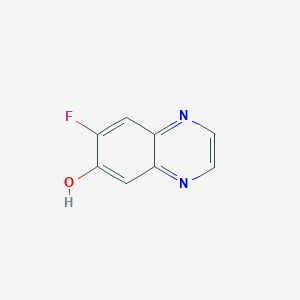

7-Fluoroquinoxalin-6-ol

Description

Significance of Quinoxaline (B1680401) Derivatives in Chemical and Biological Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational structure for a multitude of biologically active molecules. nih.govijpsjournal.com These derivatives have garnered significant attention from researchers due to their extensive and varied pharmacological activities. wisdomlib.orgsapub.org The quinoxaline nucleus is a key component in several compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. nih.govijpsjournal.comwisdomlib.org

The versatility of the quinoxaline scaffold allows for structural modifications that can fine-tune its biological activity. ijpsjournal.com For instance, quinoxaline 1,4-dioxides are a notable subclass that has been extensively studied for the development of new drugs targeting bacterial infections, cancer, malaria, and other parasitic diseases. mdpi.com Some quinoxaline-based drugs, such as echinomycin (B1671085) and triostins, have found commercial application as antibacterial agents. nih.gov The broad spectrum of biological activities associated with quinoxaline derivatives underscores their importance as privileged scaffolds in drug discovery and development. nih.govijpsjournal.comwisdomlib.orgsapub.org

The Strategic Role of Fluorine in Heterocyclic Chemistry and Compound Design

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in modern medicinal chemistry. tandfonline.comchim.it The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. tandfonline.comresearchgate.net

Incorporating fluorine can lead to several advantageous modifications in a drug candidate, including:

Enhanced Metabolic Stability: The C-F bond is highly stable, which can protect the molecule from metabolic degradation, thereby increasing its half-life. tandfonline.comrsc.org

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. chim.itmdpi.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, leading to enhanced binding affinity and potency. rsc.orgmdpi.com

The strategic placement of fluorine has led to the development of numerous successful drugs, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom. tandfonline.comrsc.org

Overview of 7-Fluoroquinoxalin-6-ol within the Landscape of Fluorinated Quinoxalinols

This compound is a specific derivative within the broader class of fluorinated quinoxalinols. It is structurally characterized by a quinoxaline core with a fluorine atom at the 7-position and a hydroxyl group at the 6-position. The presence and position of these functional groups are significant. The fluorine atom at the C7 position can influence the electronic properties and metabolic stability of the molecule. The hydroxyl group at the C6 position makes it a quinoxalinol, a subclass that has been investigated for various biological activities.

The synthesis of related compounds, such as 7-fluoroquinoxalin-2(1H)-one, has been documented in the scientific literature, often as an intermediate in the preparation of more complex molecules with potential therapeutic applications. google.comgoogle.com

Current Research Gaps and the Rationale for Investigating this compound

While the broader classes of quinoxaline derivatives and fluorinated heterocycles have been extensively studied, specific research on this compound appears to be limited. A significant research gap exists in the comprehensive evaluation of its biological activity profile. While related compounds have shown promise, the specific effects of the 6-hydroxy and 7-fluoro substitution pattern in this particular arrangement are not well-documented in publicly available research.

The rationale for a focused investigation of this compound stems from the established biological importance of both the quinoxaline scaffold and the strategic incorporation of fluorine. There is a clear need to explore its potential in various therapeutic areas, optimize its synthesis, and understand its structure-activity relationships.

Research Objectives and Scope for In-depth Study of this compound

A comprehensive investigation of this compound would be guided by the following objectives:

Synthetic Optimization: To develop efficient and scalable synthetic routes to produce this compound in high purity and yield.

Physicochemical Characterization: To thoroughly characterize its physical and chemical properties, including its solubility, stability, and spectroscopic data.

Biological Screening: To conduct a broad-based biological screening to identify potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogs to understand how modifications to the core structure affect its biological activity.

Mechanistic Studies: To elucidate the mechanism of action for any identified biological activities to understand how the compound interacts with its molecular targets.

The scope of such a study would be to provide a foundational understanding of the chemical and biological properties of this compound, thereby paving the way for its potential development as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

CAS No. |

333452-16-7 |

|---|---|

Molecular Formula |

C8H5FN2O |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

7-fluoroquinoxalin-6-ol |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h1-4,12H |

InChI Key |

DUPMUKHESPJWNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Fluoroquinoxalin 6 Ol

Established Synthetic Routes for Fluorinated Quinoxalinols and Related Analogues

The construction of the fluorinated quinoxalinol core is accessible through several well-established synthetic strategies. These methods, primarily centered around the formation of the pyrazine (B50134) ring, provide reliable access to the quinoxaline (B1680401) scaffold, which can be further functionalized.

Reductive Cyclization Approaches to Fluoroquinoxaline Scaffolds

A cornerstone in the synthesis of quinoxalinones, which are tautomers of quinoxalinols, is the reductive cyclization of nitro-aromatic precursors. This strategy is particularly effective for the preparation of 7-fluoroquinoxalin-6-ol. The typical pathway commences with a suitably substituted aniline (B41778), such as 4-fluoro-2-nitroaniline.

A common synthetic route involves the N-alkylation of a starting aniline with an α-haloester, for example, ethyl bromoacetate (B1195939). The resulting N-substituted nitroaniline then undergoes reductive cyclization. Various reducing agents can be employed, with iron powder in acetic acid being a frequently used system. This reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the dihydro-quinoxalinone ring. For instance, (4-fluoro-2-nitro-phenylamino)-acetic acid can be cyclized using iron powder in glacial acetic acid to yield 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one. researchgate.netgoogle.com Subsequent oxidation of this intermediate furnishes the aromatic quinoxalinol core. google.com

Another approach starts with 1,5-difluoro-2,4-dinitrobenzene, which can be treated with amino acids or amines. The subsequent reductive cyclization of the aromatic dinitro groups has been systematically studied and optimized for solution-phase synthesis, providing effective methods for generating 2-quinoxalinol analogues. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-fluoro-benzene-1,2-diamine | 1. Et3N, ethyl 2-bromoacetate in DMF; 2. Heat | 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | 83% | google.com |

| (4-fluoro-2-nitro-phenylamino)-acetic acid | Iron powder, glacial acetic acid, 90 °C | 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | 72% | researchgate.net |

| 1,5-dialkylamino-2,4-dinitrobenzene derivatives | Various reduction methods (e.g., SnCl2, H2/Pd-C) | 2-quinoxalinol analogs | N/A | nih.gov |

Nucleophilic Aromatic Substitution Strategies in Fluoroquinoxaline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of halogenated quinoxalines. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of halide leaving groups by various nucleophiles. This strategy is particularly relevant for introducing substituents at the 6-position of a 7-fluoroquinoxaline core.

In systems like 6,7-dihalogenoquinoxaline-2-carbonitrile 1,4-dioxides, treatment with amines leads to regioselective substitution at the 6-position, which is attributed to the electron-withdrawing effect of the cyano group at the 2-position. mdpi.com This highlights the feasibility of selective functionalization at the desired carbon of the quinoxaline scaffold. The introduction of an alkoxy group, a precursor to the hydroxyl group, has also been demonstrated in related quinoline (B57606) systems via SNAr. nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2,3-Difuryl-6-fluoroquinoxaline | Morpholine | Microwave, 150 °C, 30 min | 6-Morpholino-2,3-difurylquinoxaline | 92% | mdpi.com |

| 2,3-Dimethyl-6-fluoroquinoxaline | Pyrrolidine | Microwave, 150 °C, 60 min | 6-Pyrrolidino-2,3-dimethylquinoxaline | 75% | mdpi.com |

| 6,7-dichloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | Amines | DMF | 6-amino-7-chloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | 40-85% | mdpi.com |

Contemporary Green Chemistry Protocols for Quinoxaline Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. science.gov The synthesis of quinoxaline derivatives has benefited significantly from the application of green chemistry principles, focusing on the use of recyclable catalysts, safer solvents, and energy-efficient reaction conditions. mdpi.comresearchgate.net

For the key condensation reaction in quinoxaline synthesis, a variety of green catalysts have been explored. These include solid acid catalysts like TiO2-Pr-SO3H, which can facilitate the reaction at room temperature in ethanol (B145695) with high yields and short reaction times. mdpi.com Other heterogeneous catalysts such as bentonite (B74815) clay K-10 and various phosphate-based catalysts have also been successfully employed. researchgate.netnih.gov The use of water as a solvent, often in conjunction with a catalyst like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), represents a significant green advancement, minimizing the reliance on volatile organic solvents. nih.gov One of the twelve principles of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups. evitachem.com The development of selective catalysts and reaction conditions that obviate the need for protection/deprotection steps is a key goal in the green synthesis of complex molecules like this compound.

Microwave-Assisted Synthetic Procedures for Quinoxaline Compounds

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. researchgate.netnih.govanton-paar.combeilstein-journals.org The synthesis of quinoxalines is particularly amenable to microwave irradiation.

| Reaction Type | Substrates | Conditions | Advantage of Microwave | Reference |

| Nucleophilic Aromatic Substitution | 6-Fluoroquinoxalines and Amines | Microwave, 150-180 °C | Reduced reaction time (30-90 min vs. hours) | mdpi.com |

| Ring-Opening of Epoxide | Phenyl glycidyl (B131873) ether and Imidazoles | Microwave, 120 °C, 1 min (solvent-free) | Rapid reaction, solvent-free conditions | mdpi.com |

| Multicomponent Reaction | 2'-formylbiphenyl-2-carboxylic acid, benzylamines, isocyanides | Microwave, TFE | Increased yield (49% to 82%), reduced time (24h to 50 min) | beilstein-journals.org |

Solution-Phase Parallel and Combinatorial Synthesis Techniques

Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of libraries of related compounds for biological screening. cam.ac.uk These techniques have been applied to the synthesis of quinoxalinol derivatives to explore structure-activity relationships.

A solution-phase parallel method for the synthesis of 2-quinoxalinol salen ligands has been developed, starting from 1,5-difluoro-2,4-dinitrobenzene. acs.org This multi-step sequence is amenable to the creation of a diverse library of compounds. Furthermore, a parallel approach for the solution-phase synthesis of 2-quinoxalinol analogues has been reported, which involves the systematic study and optimization of the reductive cyclization of 1,5-dialkylamino-2,4-dinitrobenzene precursors. nih.gov A correction to a series of articles also explicitly mentions the "Solution-Phase Parallel Synthesis of a 1,2,7-Trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol Library Scaffold," indicating that library synthesis on a closely related core structure to this compound is established. acs.org These methodologies provide a framework for creating a focused library of this compound derivatives by varying substituents on the quinoxaline ring or on the hydroxyl group itself.

Development of Novel Synthetic Pathways Tailored for this compound

While established methods provide reliable access to this compound, the development of novel synthetic pathways is driven by the need for increased efficiency, sustainability, and access to a wider range of derivatives. Future strategies will likely focus on the integration of the modern techniques described in the preceding sections.

A potential avenue for novel pathway development lies in the combination of green catalytic systems with energy-efficient activation methods like microwave irradiation, specifically tailored for the synthesis of this compound. For example, a one-pot synthesis commencing from 4-fluoro-1,2-phenylenediamine and a suitable C2-building block, catalyzed by a recyclable solid-supported catalyst under microwave conditions, could offer a highly efficient and green route to the target molecule.

Furthermore, the exploration of flow chemistry for the synthesis of this quinoxalinol could provide advantages in terms of safety, scalability, and precise control over reaction parameters. The derivatization of the this compound core, particularly at the hydroxyl group, using modern cross-coupling methodologies in a parallel or combinatorial fashion would enable the rapid generation of new chemical entities for biological evaluation. nih.gov The development of such integrated and innovative synthetic strategies will be crucial for fully exploiting the potential of the this compound scaffold in drug discovery and materials science.

Strategies for Structural Diversification and Functionalization of the this compound Scaffold

The development of new derivatives from the this compound core relies on a variety of synthetic strategies. These methods are designed to introduce a wide array of functional groups at specific positions, thereby expanding the chemical space and enabling the exploration of structure-activity relationships.

Regioselective Functionalization of the Quinoxaline Ring System

The selective functionalization of the quinoxaline ring is crucial for synthesizing specific isomers and avoiding complex product mixtures. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective modification of quinoline and its derivatives. mdpi.comnih.gov While direct C-H functionalization of this compound itself is not extensively documented in the provided results, the principles can be inferred from related quinoxaline systems.

For instance, the Beirut reaction is a primary method for synthesizing substituted quinoxaline 1,4-dioxides, allowing for the introduction of various substituents at positions 2, 3, 6, and 7. mdpi.com The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the starting benzofuroxan. mdpi.com

In the context of halogenated quinoxalines, nucleophilic aromatic substitution (SNAr) is a common strategy. For example, in 6,7-dihalogenated quinoxalines, the reaction with amines can proceed regioselectively to yield 6-amino-substituted products, a selectivity driven by the electron-withdrawing nature of a group at the C2 position. mdpi.com Conversely, other studies on 6,7-dihalogenated systems have reported the formation of 7-amino derivatives. mdpi.com

The following table summarizes examples of regioselective functionalization on related quinoxaline scaffolds.

| Starting Material | Reagents and Conditions | Product | Regioselectivity | Reference |

| Monosubstituted benzofuroxans | Benzoylacetonitrile | 6- and 7-regioisomeric quinoxaline 1,4-dioxides | Yield of 6-isomer increases with electron-withdrawing substituents. | mdpi.com |

| 6,7-Dihalogenoquinoxaline-2-carbonitriles | Amines | 6-Amino-substituted quinoxalines | Regioselective substitution at C6. | mdpi.com |

| 2-Acyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides | Piperazine or azoles, K2CO3, ethanol | 6-Amino derivatives | Substitution at the C6 position. | mdpi.com |

| 2-Chloro-7-fluoroquinoxaline (B1430618) | 4-Fluorobenzylamine, Et3N, iPrOH | N-(4-Fluorobenzyl)-7-fluoroquinoxalin-2-amine | Substitution at the C2 position. | nih.gov |

Modifications at the Hydroxyl Moiety of this compound

The hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the molecule's physicochemical properties. The reactivity of the hydroxyl group is characterized by the polar O-H bond, making the hydrogen atom acidic and replaceable, and the C-O bond, which can also participate in substitution reactions. msu.edu

Common transformations of hydroxyl groups include:

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, typically involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. msu.edu

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of esters. msu.edu

Conversion to a better leaving group: The hydroxyl group can be converted into sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. msu.edu

Selective modification of a specific hydroxyl group in a molecule with multiple such groups is a significant challenge. nih.gov However, in the case of this compound, having a single hydroxyl group simplifies this process. For example, selective methylation of the C-6 hydroxyl group has been achieved in erythromycin (B1671065) A derivatives by carefully choosing the protecting groups, solvent, base, and methylating agent. nih.gov

The following table illustrates general strategies for hydroxyl group modification applicable to this compound.

| Reaction Type | Reagents | Product Functional Group | Significance |

| Etherification | Alkyl halide, Base | Ether (-OR) | Alters lipophilicity and steric profile. |

| Esterification | Acyl chloride or Carboxylic acid, Catalyst | Ester (-OCOR) | Introduces a wide range of functionalities. |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonate ester (-OSO2R) | Creates an excellent leaving group for SN2 reactions. |

| Silylation | Silyl chloride, Base | Silyl ether (-OSiR3) | Protects the hydroxyl group or can be used for enrichment. nih.gov |

Introduction of Diverse Substituents to Enhance Chemical Space

Expanding the chemical space of the this compound scaffold involves introducing a wide variety of substituents at different positions. This is achieved through a combination of the methods described above and other synthetic transformations. The goal is to create a library of analogues with diverse electronic, steric, and physicochemical properties.

The introduction of a fluorine atom at the C7 position already influences properties like metabolic stability and binding affinity. Further diversification can be achieved by targeting other positions on the quinoxaline ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl groups, respectively. nih.gov These reactions are widely used to build molecular complexity.

The synthesis of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one from 4-fluoro-1,2-phenylenediamine and ethyl bromoacetate provides a key intermediate. nih.govgoogle.comgoogle.com This intermediate can then be oxidized to 7-fluoroquinoxalin-2-ol, a tautomer of 7-fluoroquinoxalin-2(1H)-one. google.com This quinoxalinone core offers multiple sites for further functionalization.

The following table provides examples of how diverse substituents have been introduced in related quinoxaline structures, suggesting potential pathways for diversifying this compound.

| Synthetic Strategy | Example Reaction | Introduced Substituent(s) | Purpose | Reference |

| Nucleophilic Aromatic Substitution | Reaction of 2-chloro-7-fluoroquinoxaline with amines. | Amino groups at C2. | Explore structure-activity relationships. | nih.gov |

| Oxidation | Oxidation of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one. | Keto group at C2. | Intermediate for further derivatization. | |

| Reduction | Reduction of the keto group in 7-fluoroquinoxalin-2(1H)-one. | Hydroxyl group at C2. | Access to diol derivatives. | |

| Suzuki Coupling | Pd-catalyzed reaction of a halo-quinoxaline with a boronic acid. | Phenyl group. | Introduce larger aryl moieties. | nih.gov |

| Sonogashira Coupling | Pd-catalyzed reaction of a halo-quinoxaline with a terminal alkyne. | Alkyne substituent. | Introduce linear, rigid linkers. | nih.gov |

Spectroscopic and Structural Characterization of 7 Fluoroquinoxalin 6 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of spectroscopic methods provides a complete picture of the molecular structure of 7-Fluoroquinoxalin-6-ol and its related compounds, from the connectivity of atoms to their arrangement in three-dimensional space.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR Experiments)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a quinoxaline (B1680401) derivative, aromatic protons typically appear in the downfield region. For instance, in one study, aromatic protons of a quinoxaline derivative were observed as a multiplet in the range of δ 7.16–7.58 ppm. tandfonline.com The specific shifts and coupling patterns are crucial for determining the substitution pattern on the quinoxaline ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Chemical shifts are influenced by the electronic environment of each carbon atom. pressbooks.publibretexts.org Generally, carbons in aromatic rings resonate between 125-150 ppm, while carbons in carbonyl groups are found further downfield (170-220 ppm). libretexts.orglibretexts.org For example, the ¹³C NMR spectrum of a quinoxaline derivative showed signals at δ 161.7, 158.6, and down to 9.3, corresponding to the various carbon atoms in the structure. tandfonline.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds like this compound. The chemical shift of the fluorine atom provides a sensitive probe of its local electronic environment. nih.gov Fluorine chemical shifts are often used to study interactions and structural changes in molecules. bioline.org.brnih.gov The chemical shifts of fluorinated compounds can vary significantly depending on their structure. nih.govresearchgate.net

2D NMR Experiments: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish connectivity within spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C, allowing for the unambiguous assignment of carbon signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Technique | Compound Type | Observed Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Quinoxaline Derivative | 7.04-7.90 (aromatic), 4.96 (NCH₂), 4.44 (OCH₂), 1.37 (CH₃) | tandfonline.com |

| ¹³C NMR | Quinoxaline Derivative | 161.7, 158.6, 147.4, 144.1, 128.6, 127.8, 127.3, 126.8, 119.6, 108.6, 57.7, 57.5, 38.7, 9.3 | tandfonline.com |

| ¹⁹F NMR | Fluorinated Organic Compounds | Chemical shifts are highly structure-dependent. | nih.govresearchgate.net |

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czspecac.com

Key vibrational bands for a compound like this compound would include:

O-H Stretching: A broad band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. pressbooks.pub

C=N Stretching: The stretching vibration of the C=N bond in the quinoxaline ring typically appears in the 1620–1550 cm⁻¹ region. tandfonline.com

C-F Stretching: The C-F bond will show a strong absorption in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for Quinoxaline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol/Phenol) | Stretching | 3200-3600 (broad) | pressbooks.pub |

| Aromatic C-H | Stretching | >3000 | vscht.cz |

| C=O (Ester) | Stretching | 1739 | tandfonline.com |

| C=N | Stretching | 1617 | tandfonline.com |

| Aromatic C=C | Stretching | 1450-1600 | tandfonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. chemguide.co.uk Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used. nih.govresearchgate.netresearchgate.netd-nb.info

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. libretexts.orgmsu.edu For instance, ESI-MS/MS studies on quinoxalinone derivatives have shown characteristic fragmentation pathways that help in structural elucidation. nih.gov The presence of a fluorine atom would also lead to characteristic isotopic patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. khanacademy.orglibretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For aromatic compounds like this compound, π→π* transitions are common. researchgate.net The presence of heteroatoms and substituents will influence the wavelength of maximum absorption (λ_max). The electronic spectrum of a quinoxaline derivative showed two bands at 35087 and 27248 cm⁻¹, which were assigned to π→π* and n→π* transitions, respectively. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For crystalline solids, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. 6-napse.compdx.eduumass.eduucmerced.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. tandfonline.com Several studies have reported the single-crystal X-ray analysis of quinoxaline derivatives, revealing their planar or near-planar structures and how they pack in the solid state. tandfonline.comtandfonline.comnih.govmdpi.com

Investigation of Photophysical Attributes of this compound

The photophysical properties of a molecule describe its behavior after absorbing light, including processes like fluorescence.

The introduction of a fluorine atom and a hydroxyl group into the quinoxaline core can significantly influence its photophysical properties. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a key parameter. nih.gov For example, studies on fluorinated fluorescein (B123965) derivatives have shown that fluorination can alter the molecule's photophysics. mdpi.com The fluorescence characteristics of coumarin (B35378) derivatives have been shown to be sensitive to substituents, with some exhibiting high quantum yields. rsc.org For this compound, it would be expected that its fluorescence properties, including emission wavelength and quantum yield, would be dependent on the solvent environment and pH due to the presence of the hydroxyl group.

Fluorescence Emission and Excitation Spectroscopy

The photophysical properties of quinoxaline derivatives are of significant interest due to their potential applications in various fields, including the development of fluorescent probes and photoactive materials. The fluorescence characteristics, such as excitation and emission maxima, Stokes shift, and quantum yield, are highly sensitive to the molecular structure, particularly the nature and position of substituents on the quinoxaline ring, as well as the solvent environment.

While specific fluorescence data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on closely related quinoxaline and quinoline (B57606) derivatives. The introduction of electron-donating groups (like a hydroxyl group, -OH) and electron-withdrawing groups (like a fluorine atom, -F) at specific positions on the aromatic ring is a known strategy to modulate the fluorescence properties. For instance, the hydroxyl group at the C-6 position and the fluorine atom at the C-7 position create a "push-pull" system that can influence the intramolecular charge transfer (ICT) character of the molecule's excited state.

Studies on other quinoxaline derivatives have shown that the electronic properties of substituents significantly affect their absorption and emission spectra. For example, research on V-shaped quinoxaline chromophores revealed a hypsochromic (blue) shift in both absorption and emission when transitioning from 6,7-difluoroquinoxalines to 6-fluoroquinoxalines, highlighting the influence of the fluorine atom's position and number. researchgate.net Furthermore, some derivatives containing a 7-fluoroquinoxaline core have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of organic light-emitting diodes (OLEDs). frontiersin.org

The solvent polarity also plays a crucial role. Many donor-acceptor type quinoxaline derivatives exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.net This behavior is characteristic of molecules with a larger dipole moment in the excited state compared to the ground state, consistent with an ICT process.

The photophysical properties of related heterocyclic systems, such as 6-hydroxyquinoline, have been studied, revealing complex photoexcitation dynamics including photoinduced tautomerization. researchgate.net Similarly, 4-methoxyquinoline (B1582177) derivatives have been reported to absorb light in the 310–390 nm range and exhibit fluorescence emission between 410 nm and 490 nm. mdpi.com

Table 1: Illustrative Photophysical Data for Related Heterocyclic Compounds This table presents data from related compounds to provide context for the potential properties of this compound and its derivatives.

| Compound/Derivative Class | Excitation λmax (nm) | Emission λmax (nm) | Solvent/State | Reference |

|---|---|---|---|---|

| 6-Aminoquinoline Derivatives | 250 | 395 | Not Specified | nih.gov |

| 4-Methoxyquinoline Derivatives | ~310-390 | ~410-490 | Chloroform | mdpi.com |

| 2,3-Di(pyridin-2-yl)pyrido[2,3-b]pyrazine Amine Derivatives | 394-449 | 477-582 | Various | researchgate.net |

| N(9)-Alkylated 2-Amino-6-triazolylpurines | Not Specified | Not Specified | Acetonitrile | beilstein-journals.org |

Analysis of Photoinduced Processes and Reactive Intermediate Generation (e.g., Electron Paramagnetic Resonance Spin Trapping)

The photoexcitation of quinoxaline derivatives can initiate a cascade of photophysical and photochemical processes, including the generation of reactive intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is a powerful method for detecting and identifying short-lived radical species formed during these processes. mdpi.comljmu.ac.uk

Studies on various quinoxaline derivatives have demonstrated that UVA irradiation (e.g., at λmax = 365 nm) can lead to the formation of reactive oxygen species (ROS). mdpi.com A common pathway involves an electron transfer from the excited state of the quinoxaline molecule to molecular oxygen (O₂), resulting in the generation of the superoxide (B77818) radical anion (O₂•⁻). mdpi.comresearchgate.net This process has been confirmed by trapping the superoxide radical with spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a characteristic DMPO-OOH adduct detectable by EPR. mdpi.com

The generation of ROS is a key aspect of the mechanism of action for some photoactive ruthenium-based complexes incorporating substituted benzo[g]quinoxaline (B1338093) ligands, which can induce lipid peroxidation upon irradiation. nih.gov Besides ROS, the interaction of the excited quinoxaline molecule with the solvent can also produce other radical intermediates. mdpi.com For instance, in studies conducted in dimethyl sulfoxide (B87167) (DMSO), carbon-centered radical intermediates originating from the solvent have been detected. mdpi.com

The EPR spin trapping technique allows for the quantification of these processes. Researchers have determined the quantum yields for the generation of the superoxide radical anion spin-adduct, which reflects the efficiency of molecular oxygen activation by the excited quinoxaline derivative. mdpi.com In addition to superoxide, the formation of highly reactive hydroxyl radicals (•OH) has also been observed, particularly in mixed solvent systems like DMSO/H₂O. mdpi.com The identification of these radical species is crucial for understanding the photobiological activity and potential phototoxicity mechanisms of this class of compounds.

Table 2: Reactive Intermediates Generated from Quinoxaline Derivatives upon Photoexcitation as Identified by EPR Spin Trapping

| Intermediate Species | Method of Generation | Spin Trap Used | Key Findings | Reference(s) |

|---|---|---|---|---|

| Superoxide Radical Anion (O₂•⁻) | UVA irradiation (365 nm) in aprotic solvent (DMSO) | DMPO | Dominant species generated via electron transfer from excited quinoxaline to O₂. | mdpi.com |

| Hydroxyl Radical (•OH) | UVA irradiation (365 nm) in mixed DMSO/H₂O | DMPO | Detected in the presence of water. | mdpi.com |

| Carbon-Centered Radicals | UVA irradiation (365 nm) in DMSO | DMPO | Originate mainly from the solvent (DMSO). | mdpi.com |

Computational Chemistry and Theoretical Investigations of 7 Fluoroquinoxalin 6 Ol

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are fundamental in computational chemistry for elucidating the intrinsic properties of a molecule. nrel.gov Methodologies like Density Functional Theory (DFT) are standard tools for this purpose, offering a balance between computational cost and accuracy. researchgate.net

Density Functional Theory (DFT) for Optimized Molecular Geometries and Stability

Density Functional Theory (DFT) is a robust method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nrel.gov This calculation minimizes the energy of the molecule to find its ground-state conformation, providing key data on bond lengths, bond angles, and dihedral angles. For quinoxaline (B1680401) derivatives, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to yield reliable structural information. thieme-connect.de Such studies on related compounds, like 6,7-Difluoro-2,3-diphenylquinoxaline, have been used to establish a foundation for further adsorption and interaction modeling. semanticscholar.org However, specific optimized geometrical parameters for 7-Fluoroquinoxalin-6-ol are not reported in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.com For various quinoxaline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential for charge transfer within the molecule. thieme-connect.deuni-muenchen.de For instance, in studies of related phenolic compounds, the HOMO-LUMO gap helps to illustrate the molecule's stability. youtube.com Without specific studies on this compound, its HOMO-LUMO energy values and the resulting gap remain undetermined.

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Insights

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.gov MEP analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net Typically, MEP maps are color-coded, with red indicating negative potential and blue indicating positive potential. nih.gov While MEP studies have been performed on many quinoxaline derivatives to predict their reactive sites thieme-connect.de, a specific MEP map for this compound is not available.

Molecular Modeling and Simulation Studies for Intermolecular Interactions

Molecular modeling and simulations extend theoretical investigations to understand how a molecule interacts with other molecules, including biological targets or solvent environments. nih.gov

Molecular Docking Investigations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. Docking studies have been conducted on numerous fluoroquinolone and quinoxaline derivatives against targets like DNA gyrase and topoisomerase, providing insights into their potential antimicrobial activities. However, there are no specific molecular docking reports detailing the interactions of this compound with any biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, predicting the movement of every atom based on physical forces. These simulations are used to assess the stability of a molecule's conformation and the stability of ligand-protein complexes derived from docking studies. By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can understand the dynamic behavior of the molecule and its interactions. While MD simulations have been applied to study the stability of various quinoxaline derivatives in complex with biological targets nih.gov, no such simulations have been published for this compound.

Calculation of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods used to estimate the binding free energy of a ligand to a biological target, such as a protein or enzyme. These calculations are typically performed on a series of snapshots taken from molecular dynamics (MD) simulations, providing a more accurate and dynamic picture of the interaction than standard molecular docking. The binding free energy (ΔG_bind) is a crucial indicator of how strongly a ligand will bind to its receptor.

The general equation for these calculations is:

ΔG_bind = G_complex - (G_receptor + G_ligand)

This can be further broken down into various energy components:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions.

ΔG_solv is the solvation free energy, which is composed of polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA).

TΔS is the conformational entropy change upon binding, which is the most computationally expensive term and is often omitted in relative binding energy comparisons, leading to an estimation of binding enthalpy rather than free energy.

While these methods are widely applied to various quinoxaline derivatives to evaluate their potential as inhibitors for targets like HIV reverse transcriptase, kinases, and PARP-1, specific MM/PBSA or MM/GBSA studies for this compound are not prominently featured in the reviewed scientific literature. nih.govmdpi.comnih.gov However, analysis of related quinoxaline compounds demonstrates how these calculations provide insight into the key forces driving molecular recognition. For instance, studies on other quinoxalines have used these methods to refine docking results and confirm stable binding within an enzyme's active site. nih.govnih.gov

Table 1: Representative Binding Free Energy Components from MM/GBSA Analysis of a Quinoxaline Derivative

| Energy Component | Description |

| ΔG_bind | The total binding free energy, indicating the overall affinity of the ligand for the receptor. |

| ΔE_vdw | The contribution from van der Waals interactions, which are crucial for the shape complementarity between the ligand and the binding pocket. |

| ΔE_elec | The contribution from electrostatic interactions, including hydrogen bonds and other charge-related forces. |

| ΔG_polar | The polar component of the solvation energy, representing the energy cost of desolvating the ligand and receptor upon binding. |

| ΔG_nonpolar | The non-polar component of the solvation energy, related to hydrophobic interactions. |

Note: This table illustrates the type of data generated from MM/GBSA studies on quinoxaline derivatives. Specific values for this compound are not available in the cited literature.

In Silico Prediction of Biological Activity and ADME-related Properties

Beyond assessing binding affinity, computational methods are essential for predicting a molecule's potential biological activities and its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These in silico predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor bioavailability or unforeseen toxicity. frontiersin.org

Prediction of Biological Activity: The biological activity of novel compounds can be predicted using various computational approaches, including ligand-based and structure-based methods. For quinoxaline derivatives, in silico screening has been used to identify potential inhibitors against various therapeutic targets, such as c-Met kinase and EGFR mutants. vensel.orgresearchgate.netmdpi.com These studies often involve docking large libraries of compounds into a target's binding site to prioritize molecules for synthesis and experimental testing. vensel.orgmdpi.com

Prediction of ADME Properties: ADME prediction models use the chemical structure of a compound to estimate its physicochemical and pharmacokinetic properties. These models are often built using machine learning algorithms trained on large datasets of experimentally determined properties. Key predicted parameters include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Quinoxaline derivatives are frequently evaluated against these criteria. researchgate.net

Absorption: Prediction of oral bioavailability and intestinal absorption is critical for orally administered drugs.

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are estimated.

Metabolism: Prediction of interactions with metabolic enzymes, like the Cytochrome P450 family, helps to foresee potential drug-drug interactions.

Excretion: Prediction of how the compound is cleared from the body.

Toxicity (ADMET): Early prediction of potential toxicities, such as carcinogenicity, mutagenicity, or hepatotoxicity, is crucial for safety assessment.

Computational ADMET studies have been performed for numerous quinoxaline scaffolds, guiding the selection and optimization of derivatives with favorable pharmacokinetic profiles. mdpi.comnih.govfrontiersin.org Although specific in silico ADME data for this compound is not detailed in the surveyed literature, the general methodologies are well-established for this class of compounds.

Table 2: Common ADME-related Properties Predicted In Silico for Quinoxaline Scaffolds

| Property | Description | Relevance in Drug Discovery |

| Molecular Weight | The mass of the molecule. | Affects diffusion and absorption; typically <500 Da for oral drugs. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and binding; typically ≤5 for oral drugs. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and binding; typically ≤10 for oral drugs. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with drug transport properties like intestinal absorption and BBB penetration. |

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the gut. | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs; undesirable for others. |

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Predicts risk of drug-drug interactions. |

Note: This table lists typical parameters evaluated in ADMET studies for quinoxaline derivatives. Specific predicted values for this compound are not available in the cited literature.

Preclinical Biological Evaluation of 7 Fluoroquinoxalin 6 Ol and Its Derivatives

In Vitro Biological Activity Assessments

The in vitro evaluation of 7-Fluoroquinoxalin-6-ol derivatives has been primarily guided by their potential as modulators of specific cellular targets implicated in disease.

Screening in Disease-Relevant Cell Lines (e.g., anti-cancer, anti-infective)

Direct and extensive screening data for this compound and its derivatives across a wide range of disease-relevant cell lines are not extensively reported in peer-reviewed literature. However, the known biological targets and the nature of substituents in identified derivatives suggest potential areas for evaluation.

The primary therapeutic area identified for derivatives of this compound is neurodegenerative disorders, specifically Parkinson's disease. nih.gov This suggests the utility of neuronal cell lines for screening. For instance, the human neuroblastoma SH-SY5Y cell line is a common model for assessing neuroprotection, cytotoxicity, and other neuronal responses to novel compounds. mdpi.comdntb.gov.ua Quinoxaline (B1680401) derivatives have been evaluated in these cells to determine their potential as neuroprotective agents. nih.govdntb.gov.ua

Furthermore, some identified derivatives of this compound contain moieties, such as (S)-3-aminopyrrolidine, which have been explored in other molecular contexts for different therapeutic purposes. Scaffolds containing this aminopyrrolidine group have been investigated as potential kinase inhibitors in oncology, with cytotoxic activity being tested against cancer cell lines like the K562 chronic myelogenous leukemia line. This suggests a hypothetical, albeit unexplored, avenue for screening these quinoxaline derivatives for anti-cancer activity.

The table below illustrates potential cell lines that could be relevant for screening this compound derivatives based on their identified biological context.

| Cell Line | Disease Relevance | Potential Assay Type | Rationale |

| SH-SY5Y (Human Neuroblastoma) | Parkinson's Disease, Neurodegeneration | Neuroprotection, Cytotoxicity | Standard model for assessing effects on dopaminergic neurons. nih.govdntb.gov.ua |

| hGPR6-CHO (Engineered) | Parkinson's Disease | cAMP Accumulation | To measure specific modulation of the GPR6 receptor. |

| K562 (Human Leukemia) | Cancer | Cytotoxicity, Kinase Inhibition | The (S)-3-aminopyrrolidine moiety has been explored for kinase inhibition. |

Cell-Based Assays for Specific Biological Responses

The principal specific biological response identified for derivatives of this compound is the modulation of the G protein-coupled receptor 6 (GPR6). This orphan receptor is highly expressed in the brain and is considered a promising therapeutic target for Parkinson's disease.

Cell-based assays for this target typically involve cells that have been genetically engineered to express human GPR6, such as Chinese Hamster Ovary (CHO) cells (hGPR6-CHO). In these cells, the activity of potential GPR6 modulators is measured by quantifying changes in downstream signaling pathways. A common method is the cAMP accumulation assay, which measures the levels of cyclic adenosine (B11128) monophosphate, a key second messenger regulated by GPR6. Derivatives of this compound have been identified as potential inverse agonists of GPR6, meaning they would be expected to decrease the basal level of cAMP in these assay systems.

In the context of neuroprotection, cell-based assays would involve challenging neuronal cells (e.g., SH-SY5Y) with neurotoxins that replicate aspects of Parkinson's disease pathology. The ability of a compound to prevent cell death or preserve neuronal function in the presence of such toxins would be a key measure of its specific biological response. nih.gov

Enzyme Inhibition and Activation Assays (e.g., Acetylcholinesterase, Histone Deacetylase, JNK Stimulatory Phosphatase-1, HIV Reverse Transcriptase)

The primary molecular target identified for derivatives of this compound is GPR6, which is a receptor, not an enzyme. Therefore, the main biological evaluation focuses on receptor modulation (inverse agonism) rather than direct enzyme inhibition.

While broad enzymatic screening data for this compound derivatives are not available, related quinoxaline compounds have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases. For example, various quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit Acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. mdpi.com These studies utilize established protocols, such as the Ellman method, to determine the IC₅₀ values of the compounds against AChE. mdpi.com However, there is no specific published data confirming that this compound derivatives have been tested for or possess this activity.

There is no information in the reviewed scientific literature to suggest that this compound or its derivatives have been evaluated for activity against Histone Deacetylase, JNK Stimulatory Phosphatase-1, or HIV Reverse Transcriptase.

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo studies are critical for validating the therapeutic potential identified in vitro. For derivatives of this compound, these studies would logically focus on animal models of neurodegeneration.

Selection of Appropriate Animal Models for Disease Mimicry

Given that derivatives of this compound are being investigated as GPR6 modulators for Parkinson's disease, appropriate animal models would be those that replicate the key features of the human condition.

One common approach is the use of neurotoxin-based models. For example, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. nih.gov These models are used to assess the neuroprotective potential of a test compound.

For evaluating symptomatic relief, behavioral models are employed. A relevant model for assessing compounds that modulate basal ganglia circuitry, like GPR6 inverse agonists, is the haloperidol-induced catalepsy model in rodents. Haloperidol is a dopamine (B1211576) receptor antagonist that induces a cataleptic state (a failure to correct an externally imposed posture), and the ability of a test compound to reverse this state can indicate potential anti-parkinsonian efficacy.

Evaluation of Therapeutic Outcomes and Pharmacodynamics in Vivo

In preclinical animal models of Parkinson's disease, the evaluation of therapeutic outcomes for a compound like a this compound derivative would involve multiple endpoints.

In neuroprotection models (e.g., the MPTP mouse model), a primary therapeutic outcome is the preservation of dopaminergic neurons. nih.gov This is typically quantified post-mortem using techniques like tyrosine hydroxylase immunohistochemistry in brain sections. Behavioral assessments, such as tests of motor coordination and activity (e.g., rotarod test, open-field test), would also be used to determine if the neuroprotection translates to functional improvement. nih.gov

Pharmacodynamic studies would be essential to confirm that the compound engages the GPR6 target in the brain at doses that produce a therapeutic effect. This can be complex for a GPCR target but may involve ex vivo analysis of downstream signaling markers in brain tissue from treated animals.

Currently, specific in vivo efficacy and pharmacodynamic data for this compound derivatives are not available in the public domain or peer-reviewed literature.

Biomarker Identification and Target Validation in Preclinical Systemsresearchgate.net

The preclinical evaluation of novel therapeutic agents, such as this compound and its derivatives, is a critical phase in drug development. This stage focuses on identifying molecular biomarkers and validating the biological targets of these compounds to establish a strong rationale for their potential clinical application. While specific preclinical data on this compound is not extensively available in public literature, the broader class of quinoxaline derivatives has been the subject of intensive research, providing a framework for the types of studies that would be undertaken.

Quinoxaline and its derivatives are recognized as a significant class of heterocyclic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgfarmaceut.orgmdpi.com Their therapeutic potential, particularly in oncology, often stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.govrjptonline.orgnih.gov

Target Identification using Computational and In Vitro Models

The initial step in validating a new compound often involves computational and in vitro approaches to identify its molecular targets. For quinoxaline derivatives, these studies have revealed a range of potential targets crucial for cancer progression.

Molecular Docking and QSAR Studies: Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to predict the binding affinity of quinoxaline derivatives to known cancer targets. researchgate.net For instance, studies have shown that certain quinoxaline derivatives can bind to the active sites of key protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal for tumor angiogenesis. researchgate.netnih.gov Molecular docking studies have successfully identified quinoxaline compounds with high binding affinities for the VEGFR-2 active site, suggesting a potential mechanism of action. researchgate.net Similarly, 2D-QSAR models have been developed to predict the anticancer activity of quinoxaline derivatives against specific cancer cell lines, such as triple-negative breast cancer (TNBC), by identifying key molecular descriptors that correlate with their biological activity.

In Vitro Kinase Assays: To experimentally validate the computational predictions, in vitro kinase assays are performed. These assays directly measure the inhibitory activity of the compounds against a panel of purified kinases. Several quinoxaline derivatives have been identified as potent inhibitors of various kinases, including c-Met, Pim-1, and Pim-2, which are often overexpressed in hematologic and solid tumors. nih.govnih.gov For example, new quinoxaline derivatives have been synthesized and shown to act as dual inhibitors of Pim-1 and Pim-2 kinases at submicromolar concentrations. nih.gov

The following table summarizes the identified molecular targets for various quinoxaline derivatives based on preclinical research.

| Derivative Class | Identified Target | Method of Identification |

| Quinoxaline-2(1H)-one derivatives | VEGFR-2 | Molecular Modeling, In Vitro Kinase Assay nih.gov |

| Imidazo[1,2-a]quinoxaline derivatives | Tubulin | Molecular Docking, In Vitro Tubulin Polymerization Assay researchgate.netresearchgate.net |

| Pyrroloquinoxaline derivatives | gp130/STAT3 | DARTS Assay tandfonline.com |

| General Quinoxaline derivatives | Topoisomerase II | Molecular Docking, In Vitro Topo II Inhibition Assay nih.gov |

| Quinoxaline-2-carboxylic acid analogues | Pim-1/Pim-2 Kinase | In Vitro Kinase Assay nih.gov |

Biomarker Discovery in Cell-Based and In Vivo Systems

Once a primary target is validated, the focus shifts to identifying biomarkers that can predict the response to the drug and monitor its activity in more complex biological systems.

Cell Line Screening and Cytotoxicity Assays: A common approach involves screening the compound against a large panel of cancer cell lines from different tissues of origin. The differential sensitivity of these cell lines can help identify potential predictive biomarkers. For example, the cytotoxicity of various quinoxaline derivatives has been evaluated against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) using MTT assays. nih.govscielo.br The varying IC50 values across these cell lines suggest that specific genetic or molecular features may render some cancers more susceptible to these compounds. For instance, a quinoxaline-based derivative showed potent and selective anticancer activity against PC-3 cells, with apoptosis induction through Topoisomerase II inhibition being the proposed mechanism. nih.gov

Mechanism of Action Studies: To understand how these compounds exert their effects, mechanism of action studies are conducted. These can include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting to measure the levels of key proteins in signaling pathways. nih.gov For example, some quinoxaline derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. scielo.brnih.gov The investigation of a pyrroloquinoxaline derivative, SC144, revealed its ability to suppress gp130/STAT3-mediated gene expression, leading to the inhibition of cell-cycle progression and angiogenesis, ultimately causing apoptosis. tandfonline.com

In Vivo Model Evaluation: Promising compounds are then evaluated in preclinical in vivo models, typically mouse models of cancer (e.g., xenografts or genetically engineered models). nih.govresearchgate.net These studies are crucial for confirming the in vitro findings and for identifying pharmacodynamic biomarkers that indicate the drug is hitting its target in a living organism. For instance, a study using an Ehrlich solid tumor model in mice demonstrated that a specific quinoxaline derivative significantly reduced tumor volume and weight, confirming its in vivo antitumor efficacy. nih.gov In another study, a radiolabeled quinoxaline derivative, [125I]ICF01012, showed significant tumor uptake in a melanoma-bearing mouse model, highlighting its potential as a targeted therapeutic agent. researchgate.net

The data table below illustrates the cytotoxic activity of representative quinoxaline derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Quinoxaline Derivative IV | PC-3 | Prostate Cancer | 2.11 nih.gov |

| Quinoxaline Derivative III | PC-3 | Prostate Cancer | 4.11 nih.gov |

| Imidazo[1,2-a]quinoxaline 1A2 | MCF-7 | Breast Cancer | 4.33 researchgate.netresearchgate.net |

| Imidazo[1,2-a]quinoxaline 1A2 | HCT-116 | Colon Cancer | ~5.0 researchgate.netresearchgate.net |

| Quinoxaline 5c | HCT-116 | Colorectal Carcinoma | 32.9 - 45.3 nih.gov |

| Quinoxaline 5e | HCT-116 | Colorectal Carcinoma | 32.9 - 45.3 nih.gov |

| SC144 | MDA-MB-435 | Breast Cancer | 0.4 - 4 tandfonline.com |

| SC144 | LNCaP | Prostate Cancer | 0.4 - 4 tandfonline.com |

| 2,3,7-trichloro-5-nitroquinoxaline (TNQX) | - | - | ~1.4 (for telomerase inhibition) |

Through this multi-faceted approach of computational analysis, in vitro assays, and in vivo models, researchers can build a comprehensive understanding of the biological activity of a compound like this compound. The identification of specific molecular targets and associated biomarkers is essential for guiding its further development and for designing clinical trials that enroll patients most likely to benefit from the therapy.

Mechanistic Investigations of 7 Fluoroquinoxalin 6 Ol S Biological Action

Elucidation of Cellular and Molecular Mechanisms of Action

The quinoxaline (B1680401) scaffold is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. researchgate.netnih.gov Derivatives of this scaffold are known to exert effects as anticancer, antiviral, and antibacterial agents through various mechanisms. researchgate.netnih.gov Investigating the precise cellular and molecular actions of a specific derivative like 7-Fluoroquinoxalin-6-ol would involve identifying its molecular targets, its influence on cellular pathways, and its mode of interaction with key biological macromolecules.

Identification of Specific Molecular Targets (e.g., enzymes, receptors)

A crucial step in understanding a compound's biological effect is the identification of its specific molecular binding partners. For the quinoxaline class, a diverse range of molecular targets has been identified, suggesting that a fluoro- and hydroxyl-substituted derivative could interact with several types of proteins. nih.gov

Enzyme Inhibition: Many quinoxaline derivatives function by inhibiting enzymes that are critical for the survival and proliferation of pathogenic organisms or cancer cells. Key enzyme targets include:

Kinases: A significant number of quinoxaline derivatives have been developed as kinase inhibitors. ekb.eg These compounds often act as ATP-competitive inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and tyrosine kinases such as those in the Ephrin receptor family. ekb.egrsc.orgnih.govrsc.org For instance, certain quinoxaline-based compounds have shown potent inhibition of EGFR-TK with IC₅₀ values in the sub-micromolar range. rsc.org

Topoisomerases: Some quinoxaline compounds have been found to inhibit topoisomerase II, an enzyme essential for managing DNA tangles during replication, thereby inducing DNA damage and cell death in cancer cells. tandfonline.com

Poly (ADP-ribose) polymerase (PARP): The quinoxaline scaffold is considered a key component in many PARP-1 inhibitors due to its structural similarities to other heterocyclic cores that bind to this enzyme. mdpi.com

Cyclooxygenase (COX): Dual inhibition of targets like EGFR and COX-2 has been reported for some quinoxaline derivatives, highlighting their potential as both anti-inflammatory and anticancer agents. rsc.org

Receptor Antagonism: Quinoxaline derivatives have also been designed to act as antagonists for cellular receptors. For example, specific triazolo-quinoxaline derivatives have been synthesized to act as antagonists for adenosine (B11128) A₁ and A₂ receptors, which are involved in various physiological processes and are targets for treating neurological and cardiovascular diseases. researchgate.net

Illustrative Table of Molecular Targets for Quinoxaline Derivatives

This table presents data for various quinoxaline derivatives, not this compound, to illustrate the types of targets identified for this class of compounds.

| Derivative Class | Target Enzyme/Receptor | Observed Effect | Potency (IC₅₀) | Reference |

| Quinoxaline-urea | VEGFR-2 | Inhibition of Angiogenesis | ~0.8 µM | mdpi.com |

| Amide-substituted Quinoxaline | EGFR-TK | Inhibition | 0.3 - 0.9 µM | rsc.org |

| Quinoxaline-based | Topoisomerase II | Inhibition | 7.5 - 22.0 µM | tandfonline.com |

| Sulfonamide-substituted Quinoxaline | PARP-1 | Inhibition | 2.3 - 57.4 nM | mdpi.com |

| Pyrrolo[3,2-b]quinoxaline | LYN, BTK, mTOR Kinases | Inhibition | <10 - 31 nM | nih.gov |

Impact on Key Cellular Pathways and Processes (e.g., apoptosis, cell cycle regulation)

By engaging molecular targets, quinoxaline compounds can trigger profound changes in cellular behavior, often culminating in the activation of programmed cell death (apoptosis) or the arrest of the cell division cycle.

Apoptosis Induction: A common mechanism of action for anticancer quinoxaline derivatives is the induction of apoptosis. tandfonline.comfao.org This can be initiated through various signaling cascades:

Mitochondrial Pathway: Some derivatives cause an increase in intracellular Reactive Oxygen Species (ROS), leading to a loss of mitochondrial membrane potential and subsequent apoptosis. nih.gov

Regulation of Apoptotic Proteins: Studies have shown that certain quinoxalines can modulate the expression of key apoptosis-regulating proteins. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and caspases-3 and -8. tandfonline.comnih.govnih.gov

Cell Cycle Regulation: Disruption of the cell cycle is another hallmark of many bioactive quinoxaline compounds. mdpi.comnih.gov

G2/M Phase Arrest: Several quinoxaline 1,4-dioxide derivatives have been shown to cause cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.net This is often accompanied by the inhibition of key regulatory proteins for this phase, such as cyclin B. nih.govresearchgate.net Some tubulin-inhibiting quinoxalines also lead to G2/M arrest by disrupting the microtubule network. nih.gov

S Phase Arrest: Other derivatives have been observed to arrest the cell cycle in the S phase. tandfonline.com

G1 Phase Arrest: In some cases, such as with certain quinoxaline-derived chalcones, cell cycle arrest occurs in the G1 phase. nih.gov

These effects are often dose- and time-dependent and can be specific to certain cell types. mdpi.comscielo.br

Investigations into DNA or Protein Interaction Modalities

The mode of interaction—how a compound physically engages with its target macromolecule—is fundamental to its mechanism. For quinoxalines, both DNA and protein interactions are significant.

DNA Intercalation: The planar structure of the quinoxaline ring system makes it suitable for intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cellular toxicity. Spectroscopic studies and thermal denaturation profiles are often used to confirm this interaction. portlandpress.comchalmers.se The specific substituents on the quinoxaline ring can influence the binding affinity and sequence specificity. nih.govresearchgate.net

Protein Binding: As discussed in section 6.1.1, many quinoxalines bind to the active or allosteric sites of enzymes. Molecular docking studies are frequently employed to predict and rationalize these interactions, often revealing key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the compound-protein complex. ekb.egrsc.orgnih.gov For example, docking studies of EGFR inhibitors have shown interactions with key amino acid residues in the kinase domain. rsc.org

Advanced Biochemical and Cell-Based Assays for Mechanistic Insights

To validate the hypotheses generated from initial studies, a range of advanced assays are employed to confirm target engagement and characterize the resulting cellular phenotypes.

Target Engagement Studies

Target engagement assays are designed to confirm that a compound directly interacts with its intended molecular target within a cellular context.

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Biomolecular Complementation Assays (BiMC): These assays can visualize protein-protein interactions in living cells. They have been used to show that certain quinoxaline inhibitors can disrupt the interaction between viral proteins (e.g., Marburg VP40) and host cell proteins (e.g., Nedd4), thus confirming target engagement. nih.gov

Kinase Inhibition Assays: For kinase inhibitors, in vitro assays using purified enzymes are performed to determine inhibitory concentrations (IC₅₀ values) and confirm direct enzymatic inhibition. rsc.orgmdpi.com These are often followed by western blotting in cell lysates to see if the compound inhibits the phosphorylation of the kinase's downstream substrates.

Flow Cytometry for Cell-Based Phenotypes

Flow cytometry is an indispensable tool for quantifying the effects of a compound on a population of cells. It allows for the rapid, multi-parametric analysis of individual cells, providing statistical data on cellular processes.

Apoptosis Analysis: The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. semanticscholar.orgresearchgate.net Numerous studies on quinoxaline derivatives have used this technique to quantify the induction of apoptosis. scielo.brsemanticscholar.orgmdpi.comub.edu For example, treatment of A549 lung cancer cells with a quinoxaline derivative resulted in 54.41% of cells becoming positive for Annexin V, indicating a strong induction of early apoptosis. mdpi.com

Cell Cycle Analysis: By staining cells with a DNA-binding dye like Propidium Iodide (PI), flow cytometry can determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.comnih.gov This method has been used to demonstrate that different quinoxaline derivatives can cause cell cycle arrest at specific phases, such as G2/M or G1. nih.govnih.gov

Reactive Oxygen Species (ROS) Measurement: Dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) can be used with flow cytometry to measure intracellular ROS levels, helping to determine if oxidative stress is a primary mechanism of cytotoxicity for a given compound. nih.govmdpi.com

Illustrative Flow Cytometry Data for a Hypothetical Quinoxaline Derivative

This table illustrates the type of data generated from flow cytometry experiments to assess the impact of a compound on cell cycle and apoptosis. The values are for illustrative purposes only.

| Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Reference |

| Vehicle Control | 65% | 20% | 15% | 2.1% | 1.5% | mdpi.comsemanticscholar.org |

| Compound X (10 µM) | 25% | 15% | 60% | 25.4% | 18.2% | mdpi.comsemanticscholar.org |

Western Blotting for Protein Expression and Signaling Analysis

Following extensive and targeted searches for scientific literature concerning the biological activity of the specific chemical compound "this compound," it has been determined that there is no publicly available research data detailing its effects on protein expression or signaling pathways as analyzed by Western blotting.

Numerous search queries were executed to locate studies, articles, and patents that might contain information on the mechanistic investigations of this compound. These searches included terms such as "this compound western blot," "this compound protein expression analysis," and "this compound signaling pathway."

While the searches returned information on related quinoxaline derivatives and general methodologies for Western blotting, no specific experimental data, research findings, or data tables were found for "this compound." The scientific community has not, to date, published any studies that would provide the detailed content required to populate this section of the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate account of the mechanistic investigations into this compound's biological action using Western blotting for protein expression and signaling analysis, as no such data appears to exist in the public domain.

Structure Activity Relationship Sar Analysis of 7 Fluoroquinoxalin 6 Ol Derivatives

Systematic Modification of the 7-Fluoroquinoxalin-6-ol Scaffold and Correlation with Biological Activity

While direct and extensive SAR studies specifically originating from the this compound core are not widely documented in publicly available research, valuable insights can be extrapolated from studies on closely related quinoxaline (B1680401) derivatives. Research on various quinoxaline analogs highlights the significant impact of substitutions at different positions on the quinoxaline ring.

For instance, in the development of PDE10A inhibitors, modifications at the 7-position of the quinoxaline ring were explored. jst.go.jp It was observed that a 7-fluoro substituent was beneficial for improving the half-life (IC50) against PDE10A while maintaining brain penetration. jst.go.jp In contrast, derivatives with a 7-methoxy, 7-trifluoromethyl, or 7-trifluoromethoxy group also showed improved PDE10A IC50 values but did not demonstrate good brain penetration. jst.go.jp This suggests that the electronic properties and size of the substituent at the 7-position are critical for both target engagement and pharmacokinetic properties.